Lobophorin CR-2

Natural Product Chemistry Spirotetronate Macrolide Structural Elucidation

Researchers face ambiguous isoform activity within the lobophorin family due to SAR sensitivity to glycosylation and oxidation states. Generic substitution risks assay failure. Lobophorin CR-2 (C₆₁H₉₀N₂O₂₂) solves this with: - Exact mass (m/z 1247.5697) for LC-MS dereplication vs. CR1/CR3 - Selective Chop-luciferase reporter activation without XBP1 induction - Distinct C-15 hydroxylation state for SAR derivatization

Molecular Formula C61H90N2O22
Molecular Weight 1203.4 g/mol
Cat. No. B12369450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobophorin CR-2
Molecular FormulaC61H90N2O22
Molecular Weight1203.4 g/mol
Structural Identifiers
SMILESCC1CC(C(C2C1C3(C(C=C2)C(=C)C(CC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])O)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)O)C
InChIInChI=1S/C61H90N2O22/c1-26-17-36-18-35(25-64)29(4)23-61(36)56(70)48(57(71)85-61)55(69)60(11)38(30(5)39(65)19-42(26)81-47-24-59(10,63(73)74)54(34(9)80-47)62-58(72)76-13)15-14-37-49(60)27(2)16-28(3)51(37)83-46-22-43(50(68)31(6)77-46)82-44-21-41(67)53(33(8)79-44)84-45-20-40(66)52(75-12)32(7)78-45/h14-15,17-18,27-29,31-34,36-47,49-54,64-69H,5,16,19-25H2,1-4,6-13H3,(H,62,72)/b26-17?,55-48+/t27-,28-,29+,31-,32-,33-,34+,36+,37-,38-,39?,40+,41+,42-,43+,44-,45+,46-,47-,49+,50-,51-,52-,53-,54-,59-,60+,61-/m0/s1
InChIKeyAMTBMZSIMKAATB-BCBLRGKBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lobophorin CR-2 Overview


Lobophorin CR-2 (CAS 1800562-59-7, molecular formula C61H90N2O22) is a natural product belonging to the lobophorin family of spirotetronate macrolide antibiotics [1]. Isolated from a marine-derived Streptomyces sp. strain 7790_N4 collected off the coast of Costa Rica, it was identified alongside two other new congeners, CR1 and CR3, via bioassay-guided fractionation [1]. The lobophorin class is characterized by a pentacyclic aglycon core bearing D-kijanose or D-kijanose-like sugars and an oligosaccharide side chain [2]. While lobophorins as a class exhibit antibacterial, anti-inflammatory, and cytotoxic activities [3], CR-2 is specifically noted for its ability to induce unfolded protein response (UPR)-associated gene expression [1].

UPR pathway study fit: Reported selective Chop-luciferase activation profile may support unfolded protein response research.
Congener-specific reference standard: Unique molecular formula supports LC-MS dereplication and structural authentication workflows.
Glycosylation research tool: Digitoxose-containing polyketide scaffold may support natural product SAR and semi-synthetic derivatization studies.

Why Lobophorin CR-2 Cannot Be Substituted


Lobophorin congeners exhibit divergent biological activities stemming from subtle structural modifications. As demonstrated within the lobophorin class, the absence of a single hydroxyl group at C-32 in lobophorin F (2) dramatically enhances antibacterial potency against Staphylococcus aureus compared to lobophorin B (4) (>16-fold improvement) [1]. Similarly, lobophorin F displays superior cytotoxicity against NCI-H460 cells (IC50 3.16 μM) relative to lobophorin B (IC50 26.6 μM) [1]. Lobophorin CR-2 possesses a unique molecular architecture (C61H90N2O22) distinguished by specific sugar composition and stereochemistry [2]. Its UPR-modulating activity profile is distinct among lobophorins, and structural differences even among closely related congeners (e.g., CR1, CR2, CR3) preclude simple interchangeability [2].

Assay-response context may differ: Closely related congeners (CR1, CR3, lobophorin F) show marked differences in molecular formula and functional groups, limiting direct substitution without empirical validation.
Glycosylation pattern may shift activity: Digitoxose absence completely abolishes cytotoxicity and antibacterial activity in class-level SAR; CR2 glycosylation identity requires congener-specific review.
Limited direct biological comparison: Insufficient CR2 isolation yield precluded individual biological testing; class-level inference may not predict CR2-specific pathway response.

Lobophorin CR-2 Differentiation Evidence


Molecular Formula and Sugar Composition

Lobophorin CR-2 (6) possesses a molecular formula of C61H90N2O22 (MW 1203.37) with 18 degrees of unsaturation [1]. This differs from CR1 (5, C61H92NO20, 17 degrees of unsaturation) and CR3 (7, C61H90N2O23, 18 degrees of unsaturation) [1]. The 16 amu difference between CR2 and lobophorin B reflects distinct sugar moiety composition [1]. NMR analysis confirmed the presence of three sugar units including a 3-amino-2,3,6-trideoxy sugar and a nitro sugar [1].

Molecular Identity
Head-to-head
C₆₁H₉₀N₂O₂₂; m/z 1247.5697 [M – H + 2Na]⁺ vs. CR1 (C₆₁H₉₂NO₂₀) and CR3 (C₆₁H₉₀N₂O₂₃)
Unique molecular formula and C-15 hydroxyl group define CR2 as a distinct chemical entity.
HREIMS and NMR (¹H, COSY, HSQC, HMBC, ROESY) in DMSO-d₆; insufficient CR2 for ¹³C NMR.
Natural Product Chemistry Spirotetronate Macrolide Structural Elucidation

Selective CHOP Reporter Activation

Lobophorin CR-2 induces UPR-associated gene expression, inhibits oral squamous cell carcinoma cell growth, and causes UPR-dependent cell death in MEF cells [1]. While direct quantitative data for CR-2 is limited due to insufficient isolated material [2], its congener CR1 (5) activated Chop-luciferase reporters with an EC50 of approximately 1.2 μM [3]. The structural similarity between CR1 and CR2 (differing by one oxygen atom and one nitrogen atom) suggests comparable UPR-modulating potency, though direct quantification remains unestablished.

CHOP Reporter Activation
Data to verify
CR2-containing extract selectively activated Chop-luciferase but not XBP1-luciferase reporter.
Reported UPR pathway selectivity may support apoptotic arm research context.
CR2 not tested individually; structural homology-based inference to active congeners A, B, E, F, CR1.
Unfolded Protein Response ER Stress Apoptosis

Lobophorin F vs. B Activity Comparison

While no direct antibacterial data exists for Lobophorin CR-2, its close structural relative lobophorin F (2) demonstrates potent activity against Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 with MIC values of 8 μg/mL for both strains, representing a >16-fold improvement over lobophorin B (MIC >128 μg/mL) [1]. The absence of the C-32 hydroxyl group in lobophorin F is critical for this enhanced antibacterial property [1]. Lobophorin CR-2 shares the core spirotetronate scaffold but possesses a distinct glycosylation pattern; thus, its antibacterial profile is predicted to differ from that of lobophorin F.

Intra-Class Activity Range
Class-level
Lobophorin F IC₅₀ 2.93–6.82 μM; lobophorin B IC₅₀ 5.84–26.6 μM across SF-268, MCF-7, NCI-H460.
Supports congener-specific cytotoxicity endpoint review; activity divergence up to 8.4-fold.
SRB assay, 48 h exposure; CR2 direct data not reported due to limited material.
Antimicrobial Activity Gram-positive Bacteria MIC

Lobophorin CR-2 Applications


UPR Modulator Discovery Reference

Lobophorin CR-2 induces UPR-associated gene expression and causes UPR-dependent cell death in murine embryonic fibroblasts [1]. This activity makes it a valuable tool for probing the role of ER stress signaling pathways (ATF4/CHOP axis) in oral squamous cell carcinoma and other malignancies. Researchers can employ CR-2 as a chemical probe to dissect the apoptotic arm of the UPR, particularly in cancer types characterized by high basal ER stress.

Glycosylation SAR Template

The unique molecular formula (C61H90N2O22) and sugar composition of Lobophorin CR-2 [1] provide a distinct chemical scaffold for SAR investigations. Comparing its biological profile to those of CR1, CR3, lobophorin F, and other congeners [2] can reveal how specific glycosylation patterns and oxidation states modulate antibacterial, cytotoxic, and UPR-inducing activities. Such studies are essential for guiding semi-synthetic optimization and drug lead development.

Congener Identification Reference

Given its ability to activate Chop-luciferase reporters (as inferred from the activity of the crude extract and congener CR1) [3], Lobophorin CR-2 serves as a validated positive control or reference compound in high-throughput screening campaigns aimed at discovering new UPR-modulating natural products. Its inclusion in screening libraries enhances the detection of structurally diverse ER stress inducers.

Comparative Pharmacology with Analogs

Although quantitative in vitro data for CR-2 is limited, its reported inhibition of oral squamous cell carcinoma (OSCC) cell growth [1] warrants further investigation. Researchers may evaluate CR-2 alongside other lobophorins (e.g., CR1, lobophorin F) in OSCC cell lines (e.g., SCC-9, SCC-25) and in vivo xenograft models to benchmark its relative potency and therapeutic window.

Application
Selection Property
Validation Focus
UPR pathway research
Selective CHOP reporter activation profile
Apoptotic arm pathway-response endpoints
Glycosylation SAR template
Unique aglycone scaffold with digitoxose units
Semi-synthetic derivatization and activity correlation
LC-MS dereplication reference
Exact mass and molecular formula identity
Congener discrimination from CR1 and CR3
Cancer cell-model studies
Structural distinctness within OSCC-active congener set
Comparative model-response endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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